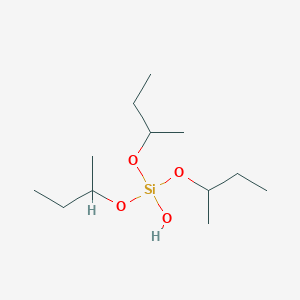
Silicic acid (H4SiO4), tris(1-methylpropyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silicic acid (H4SiO4), tris(1-methylpropyl) ester, commonly known as TMSi, is a silicon-based compound that is widely used in scientific research. It is a colorless, odorless liquid that is highly reactive and can easily form a bond with other molecules. TMSi is used in various fields such as materials science, nanotechnology, and biochemistry, and has shown promising results in many applications.
作用機序
TMSi is a highly reactive compound that can easily form a bond with other molecules. It reacts with water to form silicic acid, which can then react with other molecules to form stable bonds. TMSi is also used as a crosslinking agent in polymer chemistry, where it reacts with polymer chains to form a crosslinked network.
生化学的および生理学的効果
TMSi has been shown to have low toxicity and is generally considered safe for use in scientific research. It has been used in various biological and physiological studies, including the synthesis of silica nanoparticles for drug delivery and the fabrication of biosensors for detecting biomolecules.
実験室実験の利点と制限
One of the main advantages of TMSi is its high reactivity, which allows it to form stable bonds with other molecules. It is also relatively easy to synthesize and is widely available. However, TMSi can be difficult to handle due to its reactivity, and care must be taken to ensure that it is stored and handled properly.
将来の方向性
There are several potential future directions for the use of TMSi in scientific research. One area of interest is the use of TMSi in the synthesis of new materials, such as silicon-based polymers and composites. Another potential application is the use of TMSi in the fabrication of new types of sensors and devices for biomedical and environmental monitoring. Additionally, TMSi may have potential applications in the field of energy storage, such as in the development of new types of batteries and supercapacitors.
合成法
TMSi can be synthesized through several methods, including the reaction of silicon tetrachloride with isobutanol in the presence of a catalyst. The synthesis process involves the conversion of silicon tetrachloride to TMSi by reacting it with isobutanol. The reaction is exothermic and requires careful control of temperature and pressure to ensure the desired product is obtained.
科学的研究の応用
TMSi is widely used in scientific research for its ability to react with various molecules and form stable bonds. It is commonly used in the synthesis of silicon-based materials, such as silicon nanowires and silicon oxide nanoparticles. TMSi is also used in the fabrication of silicon-based devices, such as solar cells and microelectromechanical systems (MEMS).
特性
CAS番号 |
18166-44-4 |
|---|---|
製品名 |
Silicic acid (H4SiO4), tris(1-methylpropyl) ester |
分子式 |
C12H28O4Si |
分子量 |
264.43 g/mol |
IUPAC名 |
tri(butan-2-yloxy)-hydroxysilane |
InChI |
InChI=1S/C12H28O4Si/c1-7-10(4)14-17(13,15-11(5)8-2)16-12(6)9-3/h10-13H,7-9H2,1-6H3 |
InChIキー |
IPFHPMNECZXQDM-UHFFFAOYSA-N |
SMILES |
CCC(C)O[Si](O)(OC(C)CC)OC(C)CC |
正規SMILES |
CCC(C)O[Si](O)(OC(C)CC)OC(C)CC |
その他のCAS番号 |
18166-44-4 |
同義語 |
Silicic acid hydrogen tris(1-methylpropyl) ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



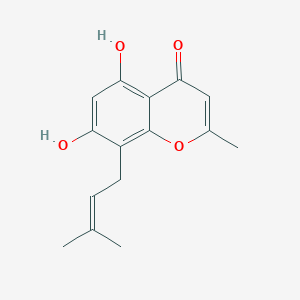
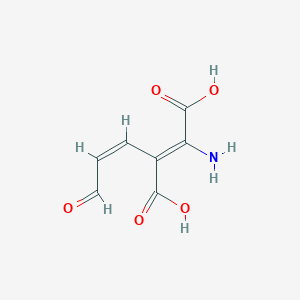
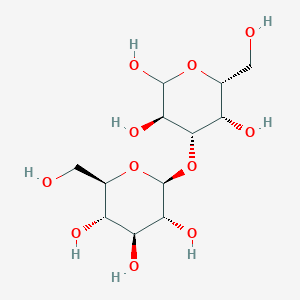
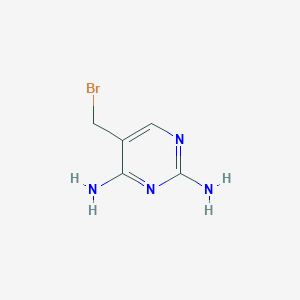
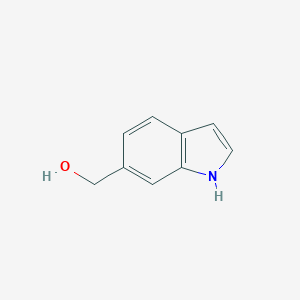
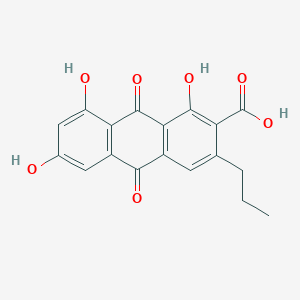
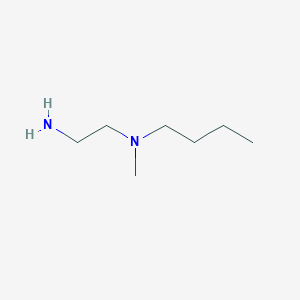
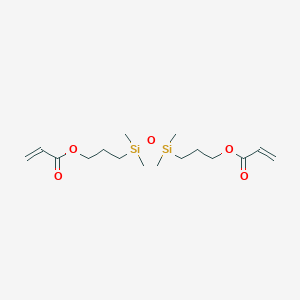
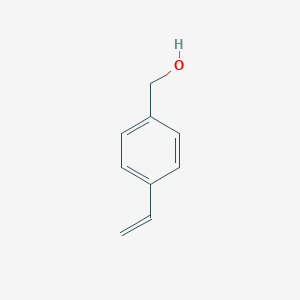
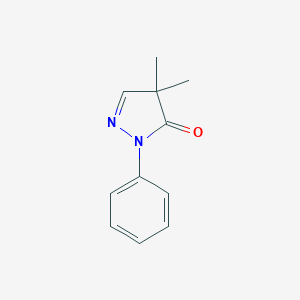
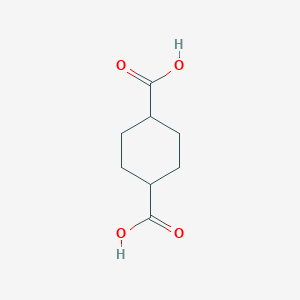
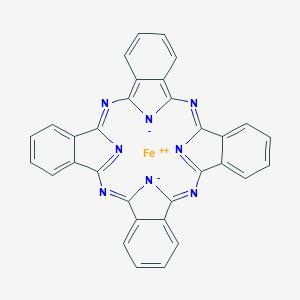
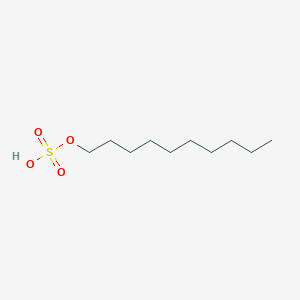
![1,4-Dithiaspiro[4.9]tetradecane](/img/structure/B95001.png)